molecular formula C13H15ClN2O2 B2719597 3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride CAS No. 1427379-09-6

3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

Cat. No. B2719597
CAS RN: 1427379-09-6
M. Wt: 266.73
InChI Key: ZXQCMITYYPKUCH-UHFFFAOYSA-N
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Description

“3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1427379-09-6 . It has a molecular weight of 266.72 and a molecular formula of C13H15ClN2O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O2.ClH/c16-12(17)7-8-15-11-4-2-1-3-10(11)14-13(15)9-5-6-9;/h1-4,9H,5-8H2,(H,16,17);1H . This indicates that the compound contains a benzodiazole ring attached to a cyclopropyl group and a propanoic acid group. The presence of the hydrochloride indicates that this compound is a salt, which could influence its solubility and stability.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. It’s possible that the compound could interact with biological targets via the benzodiazole ring, a common motif in medicinal chemistry known for its ability to bind to various enzymes and receptors .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As of now, there is limited information available on this compound. Future research could focus on elucidating its synthesis, exploring its reactivity, determining its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro studies, in vivo studies, and computational modeling .

properties

IUPAC Name

3-(2-cyclopropylbenzimidazol-1-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c16-12(17)7-8-15-11-4-2-1-3-10(11)14-13(15)9-5-6-9;/h1-4,9H,5-8H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQCMITYYPKUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride

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